molecular formula C15H14O4 B13406158 (4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone

(4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone

Cat. No.: B13406158
M. Wt: 258.27 g/mol
InChI Key: SUPLUBMRKXAPQX-UHFFFAOYSA-N
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Description

(4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C15H14O4. It is characterized by the presence of hydroxy and hydroxyethoxy groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 12-24 hours .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of polymers and resins .

Biology

In biological research, this compound is used in the study of enzyme interactions and as a probe in biochemical assays. Its hydroxy groups allow for easy conjugation with biomolecules .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities .

Industry

Industrially, it is used in the production of coatings, adhesives, and sealants due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of (4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with proteins and enzymes, altering their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • (2-Hydroxy-4-(2-hydroxyethoxy)phenyl)(phenyl)methanone
  • 4-Hydroxybenzophenone

Uniqueness

Compared to similar compounds, (4-(2-Hydroxyethoxy)phenyl)(4-hydroxyphenyl)methanone has unique properties due to the presence of both hydroxy and hydroxyethoxy groups. This dual functionality enhances its reactivity and versatility in various applications .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

[4-(2-hydroxyethoxy)phenyl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C15H14O4/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,16-17H,9-10H2

InChI Key

SUPLUBMRKXAPQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCO)O

Origin of Product

United States

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